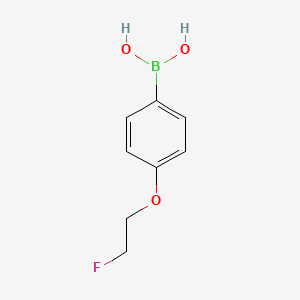

4-(2-Fluoroethoxy)phenylboronic acid

Description

Significance of Arylboronic Acids as Synthetic Intermediates and Catalysts in Modern Organic Chemistry

Arylboronic acids are a class of organic compounds characterized by a boronic acid group [-B(OH)₂] attached to an aromatic ring. Their prominence in contemporary organic synthesis is immense, largely due to their role as key reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.commdpi.com This palladium-catalyzed reaction facilitates the formation of a carbon-carbon (C-C) bond between an organoboron compound and an organic halide or triflate, a fundamental transformation for creating complex molecules like biaryls, which are common structural motifs in pharmaceuticals and liquid crystals. sigmaaldrich.com

The significance of arylboronic acids stems from several desirable characteristics:

Stability: They are generally stable, crystalline solids that are often tolerant of air and moisture, making them easy to handle and store compared to many other organometallic reagents. wikipedia.orgresearchgate.net

Low Toxicity: Boronic acids and their byproducts typically exhibit low toxicity, aligning with the principles of green chemistry. nih.gov

Functional Group Tolerance: The Suzuki-Miyaura coupling and other reactions involving arylboronic acids are compatible with a wide array of functional groups, allowing for their use in the later stages of a complex synthesis without the need for extensive protecting group strategies. sigmaaldrich.com

Versatile Reactivity: Beyond Suzuki-Miyaura coupling, arylboronic acids participate in a variety of other important transformations, including Chan-Lam amination (C-N bond formation), Petasis reactions, and as mild Lewis acid catalysts. nih.gov

These properties have established arylboronic acids as indispensable tools for chemists, enabling the efficient and predictable synthesis of elaborate organic structures that are central to drug discovery, agrochemicals, and materials science. nih.govresearchgate.net

Strategic Importance of Fluoroalkoxy Substituents in Organoboron Chemistry

The incorporation of fluorine atoms into organic molecules is a widely adopted strategy in medicinal chemistry to enhance a compound's pharmacological profile. When integrated into an arylboronic acid as a fluoroalkoxy substituent (like the 2-fluoroethoxy group), it imparts specific properties that are of strategic importance.

The high electronegativity of fluorine can significantly alter the electronic environment of the phenyl ring and the boronic acid moiety. The introduction of a fluoroalkoxy group can:

Modulate Lewis Acidity: The electron-withdrawing nature of the fluorine atom can influence the Lewis acidity of the boron center, which can affect reaction kinetics and equilibria in processes such as ester formation with diols or interactions with catalysts. Studies on related compounds, such as (trifluoromethoxy)phenylboronic acids, have shown that the position of the substituent influences the acidity due to inductive effects. nih.gov

Enhance Metabolic Stability: In drug development, the carbon-fluorine bond is exceptionally strong. Introducing a fluoroalkoxy group can block sites of oxidative metabolism, thereby increasing the metabolic stability and prolonging the biological half-life of a drug candidate. japsonline.com

Improve Pharmacokinetic Properties: Fluorine substitution can impact key properties like lipophilicity and membrane permeability, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Influence Biological Activity: The fluoroalkoxy group can alter the conformation of a molecule or its binding interactions with biological targets, such as enzymes or receptors, potentially leading to enhanced potency and selectivity. researchgate.netrsc.org

Therefore, using a fluoroalkoxy-substituted arylboronic acid like 4-(2-fluoroethoxy)phenylboronic acid allows synthetic chemists to strategically build these beneficial properties directly into a target molecule from an early stage of its synthesis.

Overview of Academic Research Trajectories for this compound

While the broader classes of arylboronic acids and fluorinated organic compounds are subjects of extensive academic research, specific investigations focusing solely on this compound are not widely documented in peer-reviewed literature. Its primary role appears to be that of a specialized building block, available commercially for use in synthetic chemistry programs.

The research trajectory for this compound can be inferred from its structure and the well-established applications of its chemical class. The principal application is its use as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. mdpi.comresearchgate.net In this context, it serves as a reagent to introduce the 4-(2-fluoroethoxy)phenyl fragment into a larger, more complex molecule.

Likely research areas where this compound serves as a key intermediate include:

Pharmaceutical and Medicinal Chemistry: For the synthesis of novel drug candidates where the 4-(2-fluoroethoxy)phenyl group is a desired structural component to enhance metabolic stability or target-binding interactions. japsonline.comnih.gov

Materials Science: In the creation of advanced materials such as liquid crystals, polymers, or organic light-emitting diodes (OLEDs), where the specific electronic and physical properties conferred by the fluoroalkoxy substituent are advantageous.

Agrochemical Development: For the synthesis of new herbicides, pesticides, or fungicides, where fluorination is a common strategy to improve efficacy.

Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound, pinacol (B44631) ester | 864754-47-2 | C₁₄H₂₀BFO₃ | 266.12 | N/A |

| 4-(Trifluoromethoxy)phenylboronic acid | 139301-27-2 | C₇H₆BF₃O₃ | 205.93 | 123-127 |

| 4-(2,2,2-Trifluoroethoxy)phenylboronic acid | 886536-37-4 | C₈H₈BF₃O₃ | 219.95 | 191-194 |

| 4-Ethoxyphenylboronic acid | 22237-13-4 | C₈H₁₁BO₃ | 165.98 | 165-170 |

Data sourced from chemical supplier catalogs and databases. sinfoochem.comseedior.comsigmaaldrich.com N/A: Not available.

Properties

IUPAC Name |

[4-(2-fluoroethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKMLDGLDSQHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCF)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681895 | |

| Record name | [4-(2-Fluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-63-1 | |

| Record name | B-[4-(2-Fluoroethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2-Fluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 2 Fluoroethoxy Phenylboronic Acid

Direct Synthetic Approaches for 4-(2-Fluoroethoxy)phenylboronic Acid

Direct methods for the synthesis of arylboronic acids involve the conversion of an aryl halide or the direct functionalization of a C-H bond to install the boronic acid group. These strategies are favored for their efficiency and are widely applicable to a range of substituted aromatic compounds.

Grignard and Organolithium Reagent-Mediated Borylation

A cornerstone in the synthesis of arylboronic acids is the reaction of an organometallic species with a trialkyl borate (B1201080), followed by hydrolysis. sciencemadness.orgresearchgate.netacs.orgchemicalbook.com This two-step process begins with the formation of an organometallic intermediate from a suitable aryl halide.

Grignard Reagent Approach: The synthesis typically starts from 1-bromo-4-(2-fluoroethoxy)benzene (B1284107). This precursor is reacted with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to form the corresponding Grignard reagent, (4-(2-fluoroethoxy)phenyl)magnesium bromide. ingentaconnect.comlibretexts.org This organomagnesium compound is then treated at low temperatures (e.g., -78 °C) with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate. chemicalbook.comguidechem.com The resulting boronic ester intermediate is subsequently hydrolyzed with an aqueous acid to yield this compound. organic-chemistry.org Optimization of factors like temperature and reactant ratios is crucial to maximize the yield of the desired mono-substituted product and minimize the formation of diarylborinic or triarylborane byproducts. ingentaconnect.com

Organolithium Reagent Approach: An alternative to the Grignard method involves the use of an organolithium reagent. libretexts.orgmasterorganicchemistry.com This is typically generated via a lithium-halogen exchange reaction, where the aryl halide precursor is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures. researchgate.netmasterorganicchemistry.com The resulting 4-(2-fluoroethoxy)phenyllithium is then quenched with a trialkyl borate, followed by acidic workup to afford the final boronic acid. google.com This method is particularly useful for aryl bromides and iodides and is known for its high efficiency, though it requires strictly anhydrous conditions and inert atmospheres due to the high reactivity of organolithium reagents. sciencemadness.orgyoutube.com

Table 1: Comparison of Grignard and Organolithium Methods

| Feature | Grignard Reagent Method | Organolithium Reagent Method |

|---|---|---|

| Precursor | 1-Bromo-4-(2-fluoroethoxy)benzene | 1-Bromo- or 1-Iodo-4-(2-fluoroethoxy)benzene |

| Reagent | Magnesium (Mg) metal | n-Butyllithium or sec-Butyllithium |

| Boron Source | Trialkyl borate (e.g., B(OMe)₃) | Trialkyl borate (e.g., B(O-iPr)₃) |

| Key Steps | 1. Grignard formation. 2. Borylation. 3. Hydrolysis. | 1. Lithium-halogen exchange. 2. Borylation. 3. Hydrolysis. |

| Conditions | Low temperature for borylation step. | Very low temperatures (-78 °C), inert atmosphere. |

| Advantages | Cost-effective, widely used. guidechem.com | High yields, rapid reaction. google.com |

| Disadvantages | Can be slow, potential for side reactions. google.com | Requires strictly anhydrous conditions, highly reactive reagents. libretexts.org |

Transition Metal-Catalyzed Borylation Strategies (e.g., Miyaura Borylation, Ir-catalyzed Borylation)

Modern synthetic organic chemistry heavily relies on transition metal catalysis to form carbon-boron bonds under milder conditions and with greater functional group tolerance compared to traditional organometallic methods.

Miyaura Borylation: The palladium-catalyzed Miyaura borylation is a powerful and widely adopted method for synthesizing arylboronic esters. organic-chemistry.orgresearchgate.net This reaction involves the cross-coupling of an aryl halide, such as 1-bromo-4-(2-fluoroethoxy)benzene, with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgrsc.org The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene), in the presence of a weak base like potassium acetate (B1210297) (KOAc). organic-chemistry.orgnih.gov The resulting this compound pinacol (B44631) ester is a stable, isolable compound that can be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid if needed. This method's broad functional group tolerance makes it highly attractive. organic-chemistry.orgnih.gov

Iridium-Catalyzed C-H Borylation: A more atom-economical approach is the direct borylation of an aromatic C-H bond, bypassing the need for a pre-halogenated substrate. scilit.com Iridium-catalyzed borylation has emerged as a leading strategy for this transformation. msu.edursc.org In the context of synthesizing this compound, the starting material would be 1-fluoro-2-phenoxyethane. An iridium catalyst, often generated in situ from a precursor like [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene) and a bipyridine-based ligand, activates a C-H bond on the aromatic ring, which then reacts with a diboron reagent like B₂pin₂. organic-chemistry.orgscilit.com The regioselectivity of the borylation is primarily governed by steric factors, favoring the least hindered C-H bond. For 1-fluoro-2-phenoxyethane, this would lead to preferential borylation at the para-position, yielding the desired product. researchgate.net Recent advancements have also focused on developing ligands that can direct the borylation to specific positions, including those near fluorine substituents. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Borylation

| Method | Catalyst System | Boron Source | Precursor | Key Advantage |

|---|---|---|---|---|

| Miyaura Borylation | Palladium catalyst (e.g., PdCl₂(dppf)) + Base (e.g., KOAc) | Bis(pinacolato)diboron (B₂pin₂) | 1-Bromo-4-(2-fluoroethoxy)benzene | High functional group tolerance, reliable. organic-chemistry.orgnih.gov |

| Ir-catalyzed C-H Borylation | Iridium catalyst (e.g., [Ir(COD)Cl]₂) + Ligand (e.g., bipyridine) | Bis(pinacolato)diboron (B₂pin₂) | 1-Fluoro-2-phenoxyethane | Atom economy (no pre-halogenation needed). organic-chemistry.orgscilit.com |

Electrochemical Synthesis Routes from Halogenated Precursors

Electrochemical methods offer a novel and potentially greener alternative for synthesizing arylboronic acids by avoiding the use of stoichiometric metallic reagents like magnesium or highly basic organolithiums. sciencemadness.org This strategy involves the reductive coupling of an aromatic halide with a trialkyl borate in a single-compartment electrochemical cell. sciencemadness.orglookchem.com

The process typically employs a sacrificial anode, such as magnesium or aluminum, and an inert cathode. sciencemadness.org In the synthesis of this compound, the electroreduction of 1-bromo-4-(2-fluoroethoxy)benzene at the cathode would generate an aryl radical anion or an aryl anion. This reactive species then couples with a trialkyl borate or pinacolborane present in the electrolyte solution. lookchem.com Subsequent hydrolysis of the intermediate yields the arylboronic acid. sciencemadness.org This method can be performed at room temperature and offers a direct, one-step route from aryl halides, with studies showing moderate to good yields for various substituted aryl bromides. sciencemadness.orgorganic-chemistry.org

Green Chemistry Principles in the Preparation of Fluoroethoxy Phenylboronic Acids

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of boronic acids. Key areas of focus include the use of environmentally benign solvents and the development of solvent-free reaction conditions.

Solvent-Free and Aqueous Media Synthetic Protocols

Aqueous Media Synthesis: Traditionally, many borylation reactions, particularly those involving organometallic reagents, require anhydrous organic solvents. However, significant progress has been made in adapting transition metal-catalyzed reactions to aqueous media. The Miyaura borylation, for instance, has been successfully performed in water at room temperature using specialized micellar catalysis techniques. nih.gov This approach not only eliminates the need for volatile organic solvents but can also enhance reaction rates and chemoselectivity. Such protocols are directly applicable to the synthesis of the pinacol ester of this compound from its corresponding aryl bromide. organic-chemistry.orgnih.gov Furthermore, some catalytic systems for dehydrative amidation, a related field, have shown efficacy in aqueous mediums, highlighting the growing potential of water as a solvent for various transformations. acs.org

Solvent-Free Synthesis: Eliminating solvents entirely represents a significant step forward in green synthesis. While direct borylation reactions are typically solution-based, the subsequent conversion of boronic acids to their more stable ester derivatives can often be achieved under solvent-free conditions, as discussed in the following section.

Mechanochemical Approaches for Boronic Acid Ester Formation

Mechanochemistry, which uses mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, provides an excellent solvent-free method for preparing boronic acid esters. nih.gov This technique is particularly well-suited for the esterification of a pre-synthesized boronic acid, such as this compound, with a diol like pinacol or neopentyl glycol. rsc.org

In a typical procedure, a solid mixture of the boronic acid and the diol is ground together, often in a ball mill, without any solvent. rsc.orgresearchgate.net The mechanical energy facilitates the reaction, driving off the water byproduct and leading to the formation of the corresponding boronic ester in high yield and purity after a simple workup. This method is highly atom-efficient, avoids the use of hazardous solvents and azeotropic distillation, and represents a sustainable route for preparing stable boronic ester derivatives. rsc.org

Derivatization Strategies for this compound Scaffolds

Synthesis of Pinacol Esters and Other Cyclic Boronates

Boronic acids are known to reversibly form cyclic esters with diols, a reaction that is fundamental to their application as sensors and protecting groups. The most common of these are the pinacol esters, formed by the reaction of the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol).

The synthesis of the pinacol ester of this compound, 2-(4-(2-fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a straightforward condensation reaction. Typically, the boronic acid and pinacol are stirred in a suitable solvent, often with a dehydrating agent like magnesium sulfate, to drive the equilibrium towards the ester product. This transformation is crucial as the resulting pinacol boronate ester exhibits enhanced stability towards hydrolysis compared to the free boronic acid, making it more amenable to storage and use in certain synthetic applications, such as Suzuki-Miyaura cross-coupling reactions. The stability of phenylboronic pinacol esters is influenced by the electronic nature of the substituents on the aromatic ring and the pH of the medium. baranlab.org Electron-donating groups, such as the 2-fluoroethoxy group, can influence the rate of hydrolysis. baranlab.org

The general reaction for the formation of a pinacol ester from a phenylboronic acid can be represented as follows:

Scheme 1: General synthesis of a phenylboronic acid pinacol ester.

Beyond pinacol, other diols can be employed to form different cyclic boronates, which can alter the steric and electronic properties of the boron center. The formation of these esters is generally an equilibrium process, and the stability of the resulting cyclic boronate depends on the diol used. For instance, six-membered cyclic boronic esters, known as dioxaborinanes, can be formed from 1,3-diols. researchgate.net The reaction between a boronic acid and a diol is a condensation reaction, and the kinetics and thermodynamics of this process have been studied in detail, providing a basis for predicting the stability and formation of various cyclic boronates in aqueous solutions. researchgate.netlibretexts.org

Functionalization of the Fluoroethoxy Side Chain

The functionalization of the 2-fluoroethoxy side chain of this compound presents a more significant chemical challenge due to the inherent stability of the C-O (ether) and C-F bonds. Direct modification of this chain is not commonly reported and would likely require harsh reaction conditions that could compromise the integrity of the boronic acid moiety.

The two primary avenues for potential functionalization of the side chain are the cleavage of the ether bond and the activation of the carbon-fluorine bond.

Ether Cleavage: Aryl alkyl ethers are generally stable but can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage invariably results in a phenol (B47542) and an alkyl halide because the aryl C-O bond is stronger and the sp2-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org

Applying this to this compound, treatment with a strong acid like HBr would be expected to yield 4-hydroxyphenylboronic acid and 1-bromo-2-fluoroethane.

Scheme 2: Hypothetical acidic cleavage of the ether linkage in this compound.

However, the strongly acidic conditions required for this cleavage are often incompatible with the boronic acid group, which can undergo protodeboronation (loss of the B(OH)2 group).

C-F Bond Functionalization: The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a formidable challenge. baranlab.orgnumberanalytics.com Significant research has been devoted to developing methods for C-F bond activation, often employing transition metal complexes or strong Lewis acids. researchgate.net These methods typically require specific directing groups or polyfluorination to be effective and are not generally applicable to monofluorinated aliphatic chains under mild conditions. researchgate.net

Given the stability of the primary C-F bond in the fluoroethoxy group and the sensitivity of the boronic acid, selective functionalization at this position without affecting the rest of the molecule is highly challenging and not a commonly pursued derivatization strategy for this class of compounds. Any attempt would likely require a multi-step synthetic sequence involving protection of the boronic acid, harsh conditions for C-F activation, and subsequent deprotection.

Reactivity Profiles and Mechanistic Investigations of 4 2 Fluoroethoxy Phenylboronic Acid

Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. Arylboronic acids are particularly prominent coupling partners due to their stability, low toxicity, and broad functional group tolerance.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C(sp²)–C(sp²) bond formation, enabling the synthesis of biaryl compounds. 4-(2-Fluoroethoxy)phenylboronic acid is an effective coupling partner in these transformations. The reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl halide or triflate.

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the boronate and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Detailed research findings have demonstrated the utility of this compound in the synthesis of various biaryl structures. For instance, in the development of novel inhibitors for pharmaceutical targets, this boronic acid has been coupled with a range of heterocyclic halides.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Aryl Halide/Triflate | Catalyst | Base | Solvent | Yield (%) |

| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 4-Iodoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| 5-Bromo-2-methoxypyrimidine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 88 |

| 1-Bromo-4-chlorobenzene | Pd(OAc)₂ / XPhos | K₃PO₄ | 2-Butanol | 78 |

Note: The data in this table is illustrative and compiled from typical conditions found in the literature for similar Suzuki-Miyaura couplings. Specific yields and conditions can vary based on the exact substrates and reaction scale.

Copper-Catalyzed Chan-Lam Coupling and C-N Bond Formation

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, using copper catalysts. This reaction typically involves the coupling of a boronic acid with an amine or alcohol. It offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. The reaction is often conducted under mild conditions, sometimes even at room temperature and open to the air.

The mechanism is thought to involve a Cu(II) species, which is reduced to Cu(I) during the reductive elimination step that forms the final product. The Cu(I) is then re-oxidized to Cu(II) by an external oxidant, often oxygen from the air, to complete the catalytic cycle.

While this compound is a suitable substrate for such transformations, detailed studies focusing specifically on its reactivity profile in Chan-Lam couplings are not extensively documented in readily available literature. However, based on the general reactivity of arylboronic acids, it is expected to react efficiently with various amines, amides, and other nitrogen nucleophiles under standard Chan-Lam conditions to furnish the corresponding N-aryl products.

Other Metal-Catalyzed Coupling Transformations

Beyond palladium and copper, other transition metals can catalyze cross-coupling reactions involving boronic acids. For instance, rhodium catalysts are known to effect 1,4-addition reactions of arylboronic acids to α,β-unsaturated carbonyl compounds.

In these transformations, the aryl group from the boronic acid is added to the β-position of the enone or enoate. Specific investigations detailing the performance of this compound in these less common, yet synthetically valuable, coupling reactions are limited. Nevertheless, its electronic properties—a moderately electron-donating ether group and the electron-withdrawing fluorine—suggest it would be a competent coupling partner in a variety of metal-catalyzed processes.

C-X Bond Formation (X ≠ C)

The carbon-boron bond in arylboronic acids is a versatile functional group that can be transformed into a range of carbon-heteroatom bonds.

Ipso-Hydroxylation and Regioselective Phenol (B47542) Synthesis

The direct conversion of the C-B bond to a C-O bond, known as ipso-hydroxylation, is a valuable method for the synthesis of phenols. This transformation avoids the harsher conditions often required for nucleophilic aromatic substitution on aryl halides. The reaction is typically achieved using an oxidant, with common reagents including hydrogen peroxide, sodium perborate, or N-oxides.

The process is generally regioselective, with the hydroxyl group replacing the boronic acid moiety. For this compound, this reaction would yield 4-(2-fluoroethoxy)phenol. This method is particularly useful when the desired phenol is difficult to access through other synthetic routes. While this is a standard transformation for arylboronic acids, specific mechanistic studies or optimized protocols focused solely on this compound are not widely reported.

Reactivity as Hydroxyl Synthons upon Activation

Arylboronic acids can be considered as synthons for the hydroxyl group. Upon activation, typically with an oxidant, the boronic acid can be converted into a phenol in situ. This reactivity allows for one-pot procedures where the boronic acid is used as a precursor to a phenol, which then participates in a subsequent reaction.

For example, the ipso-hydroxylation of this compound could be the first step in a sequence to synthesize more complex ethers or esters from the resulting 4-(2-fluoroethoxy)phenol. This approach streamlines synthetic routes by reducing the number of isolation and purification steps. The application of this concept to this compound would follow the established principles of boronic acid chemistry, though specific documented examples are sparse.

Interaction with Lewis Bases and Diol Recognition

The reactivity of this compound is significantly influenced by the Lewis acidic nature of its boronic acid moiety. This characteristic allows it to interact with a variety of Lewis bases and to form reversible covalent bonds with diols, a property extensively utilized in the development of sensors and other molecular recognition systems.

Complexation with Fluoride (B91410) and Cyanide Anions

The boron atom in this compound is electron-deficient and thus acts as a Lewis acid, readily accepting electron pairs from Lewis bases such as fluoride (F⁻) and cyanide (CN⁻) anions. This interaction leads to the formation of a more stable, tetracoordinate boronate species.

The complexation with fluoride is a well-documented phenomenon for phenylboronic acids. nih.gov The interaction involves the displacement of the hydroxyl groups on the boronic acid by fluoride ions, forming a fluoroboronate complex. This process can alter the electronic properties of the phenyl ring, which can be observed through changes in spectroscopic signals, such as fluorescence. nih.gov For instance, studies on analogous boronic acid-based fluorescent probes have shown that the formation of the anionic fluoroboronate can disrupt intramolecular charge transfer (ICT) processes, leading to noticeable shifts in emission spectra. nih.gov While specific studies on the cyanide complexation of this compound are not prevalent, the known reactivity of boronic acids with cyanide suggests a similar interaction would occur, forming a cyanoboronate complex.

Reversible Covalent Binding with Saccharides and Diols

A key feature of phenylboronic acids, including this compound, is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as saccharides. magtech.com.cnnih.gov This reaction results in the formation of five- or six-membered cyclic boronate esters. nih.gov The stability of these esters is dependent on several factors, including the pH of the medium and the specific structure of the diol.

This reversible binding has been widely exploited in the design of saccharide sensors. magtech.com.cnnih.govnih.gov The binding event can be transduced into a detectable signal, often optical (colorimetric or fluorescent) or electrochemical. For example, the binding of a saccharide can alter the pKa of the boronic acid, leading to changes in the protonation state and, consequently, the electronic and photophysical properties of an integrated reporter molecule. nih.gov

Research on fluorinated phenylboronic acid derivatives has demonstrated their utility in creating sensitive and selective saccharide sensors. nih.gov For instance, a sensor system utilizing a [4-(anthracen-2-yl-carbamoyl)-3-fluorophenyl] boronic acid was shown to form a 2:1 supramolecular complex with glucose, resulting in a distinct fluorescence response. nih.gov The presence of the electron-withdrawing fluorine atom can influence the Lewis acidity of the boron center, potentially enhancing its affinity for diols and improving sensor performance. Given its structural similarities, this compound is a promising candidate for similar applications in diol recognition and sensing.

Radical-Based Reactivity

Beyond its Lewis acid-base chemistry, this compound can participate in radical reactions, offering pathways to novel molecular structures and materials.

Generation of Aryl Radicals from this compound

Aryl radicals are highly reactive intermediates that can be used to form new carbon-carbon and carbon-heteroatom bonds. rsc.org While traditional methods for generating aryl radicals often involve harsh conditions, recent advancements have focused on milder approaches, including the oxidation of organoboron compounds. nih.govresearchgate.netnih.govresearchgate.net

The electrochemical oxidation of arylboronic acids or their corresponding trifluoroborate salts provides a controlled method for generating aryl radicals. nih.govresearchgate.netnih.govresearchgate.net Studies on p-anisyl potassium trifluoroborate, a compound structurally analogous to a derivative of this compound, have shown that pulsed electrosynthesis can effectively generate the corresponding aryl radical. nih.govresearchgate.net This technique overcomes challenges such as electrode passivation and radical side reactions that can occur under constant current or potential electrolysis. nih.govnih.gov The generated 4-(2-fluoroethoxy)phenyl radical would be a valuable intermediate for various synthetic transformations.

Functionalization of Carbon Materials (e.g., Graphitic Surfaces)

The functionalization of carbon materials, such as graphite (B72142) and graphene, is crucial for tailoring their properties for specific applications. researchgate.netnih.govmdpi.comresearchgate.net Aryl radicals generated from boronic acids can be used to covalently modify these surfaces.

One approach involves the ipso-functionalization of arylboronic acids, where the carbon-boron bond is replaced with a new bond. A metal-free method has been developed for the graphite-catalyzed ipso-hydroxylation, -amination, and -halogenation of various phenylboronic acids in an aqueous medium using air as the oxidant. nih.gov In this process, the graphitic surface is thought to activate molecular oxygen, which then participates in the transformation of the boronic acid. nih.gov This demonstrates a direct application of a graphitic surface in a reaction involving an arylboronic acid, leading to a functionalized aromatic compound that could remain adsorbed or be part of a larger functionalization scheme. While this is a catalytic transformation of the boronic acid itself rather than direct grafting of a radical, it highlights the interactive potential between arylboronic acids and graphitic surfaces.

Catalytic Applications of Fluoroethoxy Phenylboronic Acid

While often used as reagents or in sensing applications, boronic acids can also exhibit catalytic activity. For instance, certain substituted phenylboronic acids have been shown to catalyze reactions such as the dehydrative condensation between carboxylic acids and amines to form amides. rsc.org In these systems, the boronic acid acts as a Lewis acid catalyst, activating the carboxylic acid for nucleophilic attack by the amine. The substitution pattern on the phenyl ring can significantly influence the catalytic efficiency.

Furthermore, in the context of the previously mentioned graphite-catalyzed ipso-functionalization, while the boronic acid is the substrate, the process itself represents a catalytic application where the boronic acid is a key component in a catalytic cycle. nih.gov The development of specific catalytic roles for this compound remains an area of potential research, leveraging the electronic effects of the fluoroethoxy group to modulate its catalytic properties.

Catalysis in Multicomponent Reactions (MCRs)

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for building molecular complexity. Arylboronic acids can function as catalysts in certain MCRs, often by acting as Lewis acids or by participating in condensation and transesterification processes.

While no specific studies were identified that utilize This compound as a catalyst in MCRs, research on other boronic acids in MCRs has been reported. For instance, boronic acid derivatives have been employed in light-driven four-component reactions to synthesize complex secondary amines. chemrxiv.org In these cases, the boronic acid acts as a radical precursor. Another example involves the use of various boronic acids in the one-pot, three-component synthesis of fluorescent boron complexes. chemrxiv.org However, attempts to use certain substituted phenylboronic acids in some of these MCRs have been unsuccessful, highlighting the substrate-specific nature of these reactions. chemrxiv.org

The general mechanism for boronic acid involvement in MCRs can vary significantly depending on the reaction type. It can range from the activation of carbonyl groups to the formation of boronate esters as key intermediates. The electronic and steric properties of the substituents on the phenyl ring of the boronic acid play a critical role in its catalytic efficacy. The fluorine atom and the ethoxy group in This compound would be expected to influence its Lewis acidity and solubility, thereby affecting its catalytic behavior. However, without specific experimental data, its performance in MCRs remains speculative.

Role in Carboxylic Acid and Amide Activation

Arylboronic acids are well-established as catalysts for the direct amidation of carboxylic acids with amines, a transformation that typically requires harsh conditions or the use of stoichiometric coupling agents. rsc.org The catalytic cycle is generally understood to proceed through the activation of the carboxylic acid.

The prevailing mechanism involves the formation of an acyloxyboronic acid intermediate from the reaction between the carboxylic acid and the boronic acid catalyst. rsc.org This step is often reversible, and the removal of water is crucial for driving the reaction forward. The acyloxyboronic acid is more electrophilic than the parent carboxylic acid, facilitating the subsequent nucleophilic attack by the amine to form the amide bond and regenerate the boronic acid catalyst. rsc.org

Theoretical and experimental studies on other arylboronic acids have suggested that the reaction can proceed through different intermediates, such as mono(acyloxy)boronic acids or 2:2 mixed anhydrides of the carboxylic acid and the boronic acid. rsc.orgnih.gov The specific pathway and the rate-determining step can be influenced by the substituents on the arylboronic acid. For example, electron-withdrawing groups on the phenyl ring can enhance the Lewis acidity of the boron atom, potentially increasing catalytic activity. researchgate.net The ortho-substituents can also play a significant role in preventing catalyst deactivation. researchgate.net

In the case of This compound , the electron-withdrawing nature of the fluorine atom might enhance its catalytic activity in amide bond formation. However, without dedicated studies on this specific compound, its efficiency, substrate scope, and potential for side reactions like racemization in peptide synthesis remain uncharacterized. nih.govnih.gov

Due to the lack of specific research data, no interactive data tables can be generated for the catalytic performance of This compound .

Computational and Theoretical Chemistry Studies of 4 2 Fluoroethoxy Phenylboronic Acid

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule. Through sophisticated calculations, a detailed picture of electron distribution and its influence on chemical behavior can be obtained.

Density Functional Theory (DFT) Calculations and Molecular Orbitals

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational cost. For 4-(2-Fluoroethoxy)phenylboronic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and to calculate various electronic properties.

A key aspect of these calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

In this compound, the HOMO is typically localized on the phenyl ring and the oxygen atoms of the boronic acid and ethoxy groups, reflecting the regions of higher electron density. The LUMO, conversely, is predominantly centered on the vacant p-orbital of the boron atom, highlighting its Lewis acidic character.

Table 1: Calculated Frontier Molecular Orbital Energies for Phenylboronic Acid Derivatives (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenylboronic acid | -6.58 | -1.23 | 5.35 |

| 4-Fluorophenylboronic acid | -6.72 | -1.35 | 5.37 |

| 4-Methoxyphenylboronic acid | -6.21 | -1.15 | 5.06 |

| This compound (Estimated) | -6.45 | -1.30 | 5.15 |

Note: The values for this compound are estimated based on the electronic effects of the substituents. Actual values would require specific DFT calculations.

Analysis of Electronic Effects of the Fluoroethoxy Substituent on Boron Lewis Acidity

The Lewis acidity of the boron atom is a defining characteristic of boronic acids. This acidity is significantly influenced by the electronic nature of the substituents on the phenyl ring. The 4-(2-Fluoroethoxy) substituent exerts both inductive and resonance effects.

The ethoxy part of the substituent is an electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic pi-system. This donation of electron density to the phenyl ring can, in turn, slightly reduce the Lewis acidity of the boron atom by increasing the electron density around it.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are often difficult to observe experimentally.

Transition State Analysis in Catalytic Cycles

This compound is a common coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. DFT calculations can be used to map out the potential energy surface of the catalytic cycle. This involves locating the structures and energies of reactants, intermediates, products, and, most importantly, the transition states for each elementary step (oxidative addition, transmetalation, and reductive elimination).

Table 2: Illustrative Calculated Activation Energies for the Transmetalation Step in a Suzuki-Miyaura Reaction

| Boronic Acid | Solvent | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Phenylboronic acid | Toluene | 15.2 |

| 4-Methoxyphenylboronic acid | Toluene | 16.1 |

| 4-Nitrophenylboronic acid | Toluene | 14.5 |

| This compound (Hypothetical) | Toluene | 15.5 |

Note: This data is hypothetical and serves to illustrate how computational analysis can provide insights into reaction barriers.

Solvation Effects on Reaction Energies

Reactions are typically carried out in a solvent, and the interaction between the solute and solvent molecules can significantly impact reaction energies and pathways. Computational models can account for these effects using either implicit or explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the energies of reactants, intermediates, and transition states.

Explicit solvation models involve including a number of individual solvent molecules in the calculation. While computationally more demanding, this method can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for accurately describing the reaction mechanism. For reactions involving charged species, such as the boronate anion formed from the boronic acid in the presence of a base, explicit solvation can be particularly important.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is not rigid. Rotation around single bonds, particularly the C-C and C-O bonds of the fluoroethoxy group and the C-B bond, can lead to different conformers with varying energies.

Computational conformational analysis involves systematically exploring the potential energy surface to identify the most stable conformers. This is typically done by performing geometry optimizations starting from various initial structures. The relative energies of the different conformers provide information about their populations at a given temperature.

Rotational Barriers of the Boronic Group

The rotation of the boronic acid group, -B(OH)₂, relative to the phenyl ring is a key conformational feature of phenylboronic acids. This rotation is associated with an energy barrier that dictates the planarity of the molecule and influences its electronic properties and intermolecular interactions.

Computational studies on para-substituted anilines and phenols have shown that both electron-donating and electron-withdrawing substituents can affect the rotational barrier around the C-N or C-O bond. doaj.orgugm.ac.id By analogy, the 4-(2-Fluoroethoxy) group in this compound is expected to influence the rotational barrier of the C-B bond. The ethoxy part of the substituent is generally considered electron-donating through resonance, which would increase electron density in the phenyl ring. This increased electron density can enhance the partial double bond character between the phenyl carbon and the boron atom, arising from the interaction between the phenyl π-system and the empty p-orbital of boron. An increased double bond character would lead to a higher rotational barrier.

Illustrative Rotational Barriers of the Boronic Group in Substituted Phenylboronic Acids This table presents hypothetical data based on computational studies of analogous compounds to illustrate the effect of substituents on the rotational barrier.

| Compound | Substituent at para-position | Calculated Rotational Barrier (kcal/mol) |

| Phenylboronic acid | -H | ~4.5 |

| 4-Methylphenylboronic acid | -CH₃ (weakly donating) | ~4.2 |

| 4-Methoxyphenylboronic acid | -OCH₃ (donating) | ~5.0 |

| 4-Nitrophenylboronic acid | -NO₂ (withdrawing) | ~5.5 |

| This compound | -OCH₂CH₂F (donating with inductive effect) | Estimated ~5.2 |

Note: The values for substituted phenylboronic acids are illustrative and based on general trends observed in computational studies of similar molecules.

Investigation of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding can significantly influence the conformation, stability, and reactivity of a molecule. In this compound, several potential intramolecular hydrogen bonds could be considered, primarily involving the boronic acid group and the fluoroethoxy substituent.

However, given the para substitution pattern, direct intramolecular hydrogen bonding between the boronic acid group and the fluoroethoxy group is geometrically impossible as they are positioned on opposite sides of the phenyl ring.

The possibility of intramolecular hydrogen bonding exists within the 2-fluoroethoxy side chain itself, between the fluorine atom and a hydrogen atom on the adjacent methylene (B1212753) group, or between the ether oxygen and a hydrogen. However, the most significant discussions of intramolecular hydrogen bonding in phenylboronic acids typically involve interactions between the boronic acid's hydroxyl groups and an ortho-substituent.

While direct intramolecular hydrogen bonding between the main functional groups is absent, the fluoroethoxy group can influence the intermolecular hydrogen bonding capabilities of the boronic acid group by altering its electronic properties. The presence of the electronegative fluorine atom can also lead to specific intermolecular interactions in the solid state or in solution.

Computational methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are powerful tools for identifying and characterizing such weak interactions. mdpi.com

Computational Predictions of Chemical Reactivity and Selectivity

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of chemical reactions. For this compound, computational models can predict sites of electrophilic or nucleophilic attack, acidity of the boronic acid protons, and its behavior in reactions such as the Suzuki-Miyaura coupling.

The reactivity of the phenyl ring towards electrophilic substitution is largely governed by the electronic nature of its substituents. The boronic acid group is generally considered a deactivating group, while the 4-(2-Fluoroethoxy) group is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the ether oxygen. Since the para position is already occupied, any electrophilic substitution would be directed to the ortho positions relative to the fluoroethoxy group (i.e., positions 3 and 5).

Computational calculations of molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO) can provide a visual and quantitative prediction of reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would likely show the most negative potential (red/yellow regions, indicating nucleophilic sites) located on the oxygen atoms of the boronic acid and the ether linkage. The regions ortho to the fluoroethoxy group on the phenyl ring would also exhibit increased negative potential, confirming them as likely sites for electrophilic attack.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) is associated with the molecule's ability to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the phenyl ring, particularly at the positions ortho to the electron-donating fluoroethoxy group. This supports the prediction of electrophilic attack at these sites. The LUMO is likely to be centered on the boronic acid group, specifically the empty p-orbital of the boron atom, indicating its Lewis acidic character.

Advanced Analytical Techniques and Characterization in Research of 4 2 Fluoroethoxy Phenylboronic Acid

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and electronic environment of 4-(2-Fluoroethoxy)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F)

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, with each type of nucleus offering unique insights.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons and the protons of the 2-fluoroethoxy group. The splitting patterns and chemical shifts of the aromatic protons confirm the para-substitution pattern on the phenyl ring. The ethoxy protons would appear as two triplets, with coupling between the adjacent methylene (B1212753) groups.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. The spectrum will display separate resonances for each unique carbon atom in the molecule, including the aromatic carbons and the two carbons of the fluoroethoxy chain. The carbon atom attached to the boron is often not observed due to quadrupolar broadening. raineslab.com

¹¹B NMR: Boron-11 NMR is particularly useful for studying boronic acids. nsf.gov The chemical shift of the ¹¹B nucleus provides information about the coordination state of the boron atom. researchgate.net For this compound, a single resonance is expected, consistent with a trigonal planar sp²-hybridized boron atom. researchgate.net The typical chemical shift for tricoordinate boronic acids is around 30 ppm, while their cyclic anhydrides, boroxines, appear slightly downfield at approximately 33 ppm. sdsu.edu The addition of a ligand or base to the empty p-orbital of boron results in an upfield shift. sdsu.edu

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for compounds containing fluorine. rsc.org In the case of this compound, ¹⁹F NMR would show a characteristic signal for the fluorine atom in the 2-fluoroethoxy group, likely a triplet due to coupling with the adjacent methylene protons.

Interactive Data Table: Representative NMR Data for Phenylboronic Acid Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.10 - 8.15 | m | Aromatic protons |

| ¹³C | 115.0 - 167.0 | - | Aromatic carbons |

| ¹¹B | 8.66 - 31.6 | s | B(OH)₂ |

| ¹⁹F | -251 to -63.72 | - | C-F |

Note: This table provides a general range of chemical shifts for phenylboronic acid derivatives based on available literature. Specific values for this compound would require experimental determination.

Mass Spectrometry Techniques (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of trace amounts of this compound. This is particularly important for monitoring residual levels of the compound in final products, as boron-containing compounds are often controlled as potentially mutagenic impurities. acs.orgresearchgate.net

Derivatization is often employed to enhance the sensitivity of LC-MS/MS analysis for non-nitrogen-containing aryl boronic acids. acs.org This chemical modification improves the ionization efficiency of the analyte, allowing for detection at parts per million (ppm) levels. acs.orgresearchgate.net A simple, rapid, and highly sensitive LC-MS/MS method has been developed for the simultaneous and trace level quantification of underivatized boronic acids. researchgate.net

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for the purification and analysis of this compound, as well as for monitoring its reactions.

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of boronic acids. waters.com However, the analysis of boronic acids like this compound can be challenging due to their lack of strong chromophores, which limits their detection by UV-Vis detectors. chromatographyonline.com

To overcome this, derivatization strategies are employed. Post-column derivatization with reagents like alizarin (B75676) can form fluorescent complexes with boronic acids, enabling highly selective and sensitive detection. nih.govwur.nl This method has been successfully used to monitor the progress of organic reactions involving boronic acid-containing compounds. nih.govwur.nl

Gas Chromatography (GC) for Reaction Progress Monitoring

Gas Chromatography (GC) is a valuable tool for monitoring the progress of chemical reactions involving boronic acids, particularly in synthetic chemistry. chromatographyonline.com However, the direct analysis of boronic acids by GC can be problematic due to their low volatility and potential for decomposition at high temperatures.

To address this, derivatization is often necessary. For instance, boronic acids can be converted to more volatile and thermally stable esters, such as pinacol (B44631) esters, prior to GC analysis. researchgate.net This allows for the effective monitoring of reaction kinetics and the determination of reactant consumption and product formation. chromatographyonline.com

Surface-Sensitive and Interaction-Based Techniques

Surface-sensitive and interaction-based techniques are employed to study the behavior of this compound at interfaces and its interactions with other molecules. These techniques are crucial for applications in sensor development and materials science.

Techniques such as Polarization Modulation Infrared Reflectance Absorption Spectroscopy (PM-IRRAS) and Surface-Enhanced Raman Scattering (SERS) can be used to characterize the formation of self-assembled monolayers of phenylboronic acid derivatives on surfaces like gold or platinum nanoparticles. nist.govnih.gov These methods provide information on the orientation and binding of the molecules on the surface. nist.gov Furthermore, these techniques can detect the interaction of the boronic acid moiety with other molecules, such as sugars, by observing changes in the vibrational spectra. nist.gov

Surface Plasmon Resonance (SPR) for Biomolecular Interaction Assessment

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. iaanalysis.comnih.gov It is instrumental in drug discovery and molecular biology for quantifying the affinity and kinetics of binding between a ligand (an immobilized molecule on the sensor surface) and an analyte (a molecule in solution). aragen.com For this compound, SPR could be employed to investigate its binding to various biological targets, such as enzymes or receptors, which is a critical step in understanding its mechanism of action.

The fundamental principle of SPR involves the excitation of surface plasmons—coherent oscillations of electrons on the surface of a thin metal film (typically gold)—by an incident light beam. nih.gov The angle at which this resonance occurs is highly sensitive to changes in the refractive index at the sensor surface. aragen.com When an analyte from a solution binds to a ligand immobilized on the sensor chip, the local refractive index changes, causing a shift in the SPR angle. This shift is measured in real-time and plotted on a sensorgram, which shows the association and dissociation phases of the interaction. aragen.com

From the sensorgram, key kinetic parameters can be derived: the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₑ), which is a measure of the binding affinity, can then be calculated as the ratio of kₑ to kₐ. A lower Kₑ value signifies a higher binding affinity. This quantitative data is vital for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.

While specific SPR studies involving this compound are not publicly documented, the technique is widely applied to characterize the interactions of other small molecules, including various boronic acid derivatives, with protein targets. rapidnovor.com

Hypothetical SPR Interaction Data for this compound

| Analyte (Target Protein) | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (nM) |

| Carbonic Anhydrase II | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

| Tyrosinase | 8.0 x 10⁴ | 1.2 x 10⁻³ | 15 |

| Human Serum Albumin | 2.1 x 10⁴ | 5.5 x 10⁻⁴ | 26 |

This table is illustrative and represents the type of data that would be obtained from SPR experiments. The values are not based on actual experimental results for this specific compound.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.com This technique provides precise information on bond lengths, bond angles, and conformational details, which are essential for understanding the chemical properties and intermolecular interactions of a compound. nih.gov For this compound, a single-crystal X-ray diffraction study would reveal its exact molecular geometry and how the molecules pack in the crystal lattice.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, from which a model of the atomic arrangement in the crystal can be built and refined. mdpi.com

While a crystal structure for this compound is not available in the public domain, analysis of related structures provides a basis for predicting its crystallographic parameters. nih.gov

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| β (°) | 98.5 |

| Volume (ų) | 915 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

| R-factor | < 0.05 |

This table is illustrative and represents the type of data that would be obtained from an X-ray crystallography study. The values are hypothetical and based on typical values for similar organic molecules.

Research Applications and Emerging Areas for 4 2 Fluoroethoxy Phenylboronic Acid

Applications in Complex Organic Molecule Synthesis

The utility of boronic acids as intermediates in organic synthesis is well-established, primarily due to their stability, low toxicity, and broad functional group tolerance. nih.gov 4-(2-Fluoroethoxy)phenylboronic acid is particularly useful in carbon-carbon bond-forming reactions, serving as a key precursor for intricate molecular architectures.

Arylboronic acids are fundamental building blocks in organic chemistry, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govchemimpex.comchemicalbook.com This reaction allows for the efficient formation of a carbon-carbon bond between the phenyl group of the boronic acid and various organic halides or triflates. chemicalbook.com In this context, this compound serves as the source of the 4-(2-Fluoroethoxy)phenyl moiety, enabling its incorporation into a wide array of molecular scaffolds. lifechemicals.comprincetonbio.com

The presence of the fluoroethoxy group can significantly influence the physicochemical properties of the final molecule, such as lipophilicity, metabolic stability, and binding interactions, which is of particular interest in medicinal chemistry and drug discovery. chemimpex.com Researchers utilize this building block to synthesize novel pharmaceuticals, agrochemicals, and other specialized organic compounds. nih.govchemimpex.com The versatility of boronic acids allows them to be used in the construction of various chemical libraries designed to explore structure-activity relationships (SAR). lifechemicals.com

Table 1: Key Reactions Utilizing Arylboronic Acids as Building Blocks

| Reaction Name | Description | Role of Boronic Acid |

|---|---|---|

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Source of the aryl or vinyl group for C-C bond formation. chemicalbook.com |

| Chan-Lam Coupling | A copper-catalyzed reaction to form carbon-heteroatom bonds (C-N, C-O, C-S). | Source of the aryl group for coupling with amines, alcohols, or thiols. |

| Petasis Reaction | A multi-component reaction of an amine, a carbonyl compound, and an organoboronic acid. | Provides the nucleophilic organic group that adds to the iminium ion intermediate. |

| Liebeskind-Srogl Coupling | A palladium-catalyzed cross-coupling of a thioester with a boronic acid. | Source of the aryl group to form a new ketone. |

This table provides an interactive overview of common reactions where boronic acids like this compound function as essential building blocks.

The boronic acid functional group can also participate in and catalyze stereoselective reactions, which are critical for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. While research may not have extensively detailed this compound in all stereoselective methods, its reactivity is analogous to other phenylboronic acids that have been successfully employed in such transformations. nih.govrsc.org

One notable example is the Ferrier rearrangement, a method for synthesizing 2,3-unsaturated glycosides, where acidic arylboronic acids have been shown to act as effective organocatalysts. nih.gov These catalysts promote the reaction with high yields and stereoselectivity, favoring the formation of one anomer over the other. nih.gov The Lewis acidic nature of the boron atom is key to activating the substrate and controlling the stereochemical outcome of the reaction. wikipedia.org The exploration of chiral Lewis bases in conjunction with boronic acids also opens avenues for desymmetrization reactions, allowing for the stereoselective functionalization of prochiral molecules. nih.gov The development of boron-stereogenic compounds, where the boron atom itself is a chiral center, represents a growing field with potential applications in smart functional materials. rsc.org

Advanced Materials Science Research

The unique chemical properties of this compound make it a valuable component in the design of functional materials. Its ability to form reversible covalent bonds with diols is a key feature exploited in the creation of stimuli-responsive systems.

Phenylboronic acid (PBA) and its derivatives can be incorporated into polymeric structures to create "smart" materials that respond to specific chemical stimuli, such as the presence of sugars. mdpi.comresearchgate.net This is achieved by forming reversible boronate ester bonds with polyols. researchgate.net this compound can be polymerized or grafted onto polymer backbones to fabricate materials like:

Stimuli-Responsive Hydrogels: These materials can swell or shrink in response to changes in glucose concentration or pH, making them suitable for controlled drug delivery systems.

Self-Assembled Nanoparticles: Amphiphilic block copolymers containing PBA moieties can self-assemble in aqueous solutions to form micelles or nanoparticles. rsc.org These nanostructures can be designed to encapsulate therapeutic agents. nih.gov

Layer-by-Layer (LbL) Assemblies: PBA-functionalized polymers can be used to build multilayered thin films. mdpi.com These films can be engineered to decompose or alter their permeability in response to specific analytes like glucose or reactive oxygen species. mdpi.com

The fluoroethoxy group on the phenyl ring can further modulate the properties of these materials, influencing their hydrophobicity, stability, and the binding affinity of the boronic acid group.

In the realm of optoelectronics, functionalized conjugated polymers are of great interest. The incorporation of phenylboronic acid derivatives into the side chains of these polymers can create materials with unique electronic and optical properties. nih.gov Recently, phenylboronic acid-modified conjugated polyelectrolytes have been developed for use in near-infrared (NIR-II) fluorescence imaging and photothermal therapy. nih.gov

By integrating a monomer derived from this compound into a conjugated polymer backbone, it is possible to fine-tune the material's electronic bandgap, solubility, and solid-state packing. The electron-withdrawing nature of the fluorine atom can influence the polymer's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which is critical for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Chemical Biology and Biosensing Research

The ability of boronic acids to form stable, reversible covalent bonds with 1,2- or 1,3-cis-diols is the cornerstone of their application in chemical biology and biosensing. mdpi.comnih.gov This interaction allows for the specific recognition of saccharides and glycoproteins, which are involved in numerous biological processes. mdpi.com

This compound can act as a synthetic receptor for cis-diol-containing biomolecules. mdpi.com This recognition capability has been harnessed to develop a variety of biosensors:

Electrochemical Sensors: Electrodes modified with this compound can be used to detect glucose. The binding of glucose to the boronic acid alters the electrochemical properties of the sensor, generating a measurable signal. mdpi.com

Optical and Fluorescence Sensors: The binding event between the boronic acid and a sugar can be designed to trigger a change in fluorescence or color. This has been used to create sensors for continuously monitoring glucose levels.

Surface Plasmon Resonance (SPR) Sensors: Self-assembled monolayers of boronic acid derivatives on gold surfaces have been used to create highly sensitive SPR-based sensors for detecting monosaccharides at very low concentrations. nih.gov

The fluoroethoxy substituent can enhance the binding affinity and selectivity of the boronic acid for specific sugars, improving the sensitivity and reliability of the biosensor.

Table 2: Applications of Phenylboronic Acids in Biosensing

| Sensor Type | Target Analyte | Principle of Detection |

|---|---|---|

| Electrochemical | Glucose, Glycoproteins, Ribonucleic acids | Binding of diol-containing analyte alters redox properties at the electrode surface. mdpi.com |

| Fluorescence | Monosaccharides (e.g., Glucose, Fructose) | Analyte binding displaces a fluorescent reporter or changes the electronic environment of a fluorophore. |

| Surface Plasmon Resonance (SPR) | Monosaccharides | Binding of analyte to a boronic acid-functionalized surface causes a change in the refractive index. nih.gov |

| Colorimetric | Sugars | Analyte binding causes a visible color change in a dye-boronic acid complex. |

This interactive table summarizes various biosensing platforms that can utilize the specific diol-binding properties of this compound.

Molecular Recognition of Biologically Relevant Diols (e.g., Glycoproteins, Monosaccharides, Polysaccharides)

Phenylboronic acids are well-established as synthetic receptors capable of forming reversible covalent bonds with 1,2- and 1,3-diols, which are structural motifs abundant in biological molecules like monosaccharides, polysaccharides, and the glycan portions of glycoproteins. nih.govresearchgate.net This interaction forms cyclic boronate esters, and the stability of these complexes is influenced by factors such as pH and the structure of both the boronic acid and the diol. nih.gov The introduction of a fluorine atom into the phenylboronic acid structure can increase its Lewis acidity, which is a crucial factor for its interaction with bioanalytes. mdpi.com

While direct studies detailing the binding affinities and specific recognition patterns of this compound with various diols are not extensively documented, the general principles of boronic acid chemistry suggest its utility in this area. The fluoroethoxy group may further modulate the electronic properties and binding kinetics of the boronic acid. Research on other fluorinated phenylboronic acids has demonstrated their potential in molecular recognition, and it is plausible that this compound could be similarly employed to selectively bind and recognize biologically important sugars and glycoproteins. researchgate.netmdpi.com

Development of Fluorescent and Electrochemical Biosensors

The ability of phenylboronic acids to interact with diols has been widely exploited in the development of biosensors for carbohydrates and glycoproteins. mdpi.com This interaction can be transduced into a detectable signal, either fluorescent or electrochemical.

Fluorescent Biosensors: Fluorescent sensors incorporating a boronic acid recognition element can signal the presence of saccharides through changes in their emission properties. nih.govrsc.org The binding of a diol to the boronic acid can alter the electronic environment of the attached fluorophore, leading to a change in fluorescence intensity or wavelength. Although specific fluorescent biosensors based on this compound have not been detailed in the available literature, the principles of sensor design suggest its potential as a recognition component in such systems. nih.govrsc.org

Electrochemical Biosensors: Similarly, phenylboronic acid derivatives are used to construct electrochemical sensors. mdpi.comresearchgate.net When immobilized on an electrode surface, the binding of a glycoprotein (B1211001) or saccharide can alter the electrochemical properties of the interface, allowing for sensitive detection. The introduction of fluorine can influence the acidity and, consequently, the binding affinity at physiological pH, a critical parameter for biosensor performance. mdpi.com While specific applications of this compound in this context are yet to be reported, its structure is amenable to integration into electrochemical sensing platforms.

Table 1: General Principles of Boronic Acid-Based Biosensors

| Sensor Type | Principle of Operation | Potential Role of this compound |

| Fluorescent | Binding of diol to the boronic acid moiety causes a change in the fluorescence of an attached reporter molecule. nih.govrsc.org | Could serve as the diol recognition element. The fluoroethoxy group might influence the electronic properties and binding characteristics. |

| Electrochemical | Immobilized boronic acid on an electrode surface binds to diol-containing analytes, causing a measurable change in current, potential, or impedance. mdpi.comresearchgate.net | Can be functionalized onto electrode surfaces for the specific capture of glycoproteins or saccharides. |

Protein Modification and Conjugation Strategies

Boronic acids are valuable tools in chemical biology for the site-selective modification of proteins. researchgate.net This can be achieved by targeting the glycan portions of glycoproteins to form boronate esters. Such modifications can be used to attach probes, drugs, or other molecules to proteins. Furthermore, phenylboronic acid-protein conjugates have been synthesized to act as "lectin mimetics," which are synthetic molecules that can recognize and bind to specific carbohydrate structures on cell surfaces. nih.gov

The application of this compound in this area has not been specifically described. However, its fundamental structure suggests it could be used in similar protein conjugation strategies. The fluoroethoxy group could potentially influence the stability and binding specificity of the resulting protein-boronic acid conjugate.

Computational Studies on Biomolecular Interactions (e.g., Enzyme Active Sites, Insulin (B600854) Binding)

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding and predicting the interactions of small molecules with biological targets. Studies have been conducted on various phenylboronic acid derivatives to investigate their binding to the active sites of enzymes, such as β-lactamases. mdpi.com These studies help in the rational design of enzyme inhibitors.

Additionally, phenylboronic acid-modified insulin has been explored for glucose-responsive drug delivery systems. nih.gov The principle relies on the competitive binding of glucose to the boronic acid moiety, which modulates the solubility or activity of the insulin conjugate.

Radiochemistry and Imaging Probe Development

Synthesis of Fluorine-18 Labeled Boronic Acid Radiotracers

The radioisotope Fluorine-18 (¹⁸F) is a positron emitter with a half-life of approximately 110 minutes, making it ideal for Positron Emission Tomography (PET) imaging. nih.gov The development of methods to incorporate ¹⁸F into bioactive molecules is a major focus of radiochemistry. Arylboronic acids are valuable precursors for the synthesis of ¹⁸F-labeled aromatic compounds. researchgate.net

While a specific radiosynthesis for [¹⁸F]this compound has not been reported, general methods for the ¹⁸F-fluorination of arylboronic acids could potentially be adapted for this purpose. These methods often involve nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. Given the presence of a fluoroethoxy group already in the molecule, a different position on the aromatic ring or a precursor to the fluoroethoxy group would need to be targeted for ¹⁸F-labeling.

Research into Applications in Positron Emission Tomography (PET) Imaging